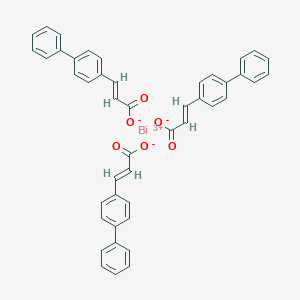
Bismuth 3-(4-biphenylyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desirudin is a recombinant form of hirudin, a naturally occurring anticoagulant found in the salivary glands of the medicinal leech, Hirudo medicinalis. It is a direct, highly selective thrombin inhibitor, which means it binds to and inactivates thrombin, a key enzyme in the blood coagulation process. Desirudin is primarily used to prevent deep vein thrombosis in patients undergoing hip replacement surgery .
Vorbereitungsmethoden
Desirudin wird mit Hilfe der rekombinanten DNA-Technologie synthetisiert. Die Produktion umfasst die Verwendung eines Hefevektors zur Expression des Desirudin-Gens. Der Prozess umfasst die folgenden Schritte :
Genklonierung: Das Gen, das für Desirudin kodiert, wird in einen Hefeausdruckvektor kloniert.
Fermentation: Die Hefezellen werden in einem Fermentationsmedium kultiviert, in dem sie Desirudin exprimieren und sezernieren.
Reinigung: Das Desirudin wird aus der Fermentationsbrühe mit Hilfe von chromatographischen Verfahren gereinigt.
Lyophilisation: Das gereinigte Desirudin wird lyophilisiert (gefriergetrocknet), um eine stabile Pulverform zu erhalten.
Industrielle Produktionsmethoden haben sich weiterentwickelt, um die Ausbeute zu verbessern und den Abbau während der Fermentation und Reinigung zu reduzieren. Die aktuelle Methode beinhaltet die Optimierung der Fermentationsbedingungen und die Verwendung fortschrittlicher Reinigungsverfahren, um eine hohe Reinheit und Stabilität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Desirudin ist ein Peptid und unterliegt in erster Linie Reaktionen, die typisch für Proteine und Peptide sind. Dazu gehören:
Oxidation: Desirudin kann einer Oxidation unterliegen, insbesondere an Methionin- und Cysteinresten. Oxidationsmittel wie Wasserstoffperoxid können in diesen Reaktionen eingesetzt werden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken in Desirudin aufbrechen, wobei Reduktionsmittel wie Dithiothreitol oder Beta-Mercaptoethanol verwendet werden.
Substitution: Aminosäurereste in Desirudin können durch gerichtete Mutagenese substituiert werden, um Struktur-Funktionsbeziehungen zu untersuchen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen Resten und den verwendeten Bedingungen ab. So kann beispielsweise die Oxidation von Methioninresten zur Bildung von Methioninsulfoxid führen .
Wissenschaftliche Forschungsanwendungen
Catalysis
Bismuth 3-(4-biphenylyl)acrylate has been investigated for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including:
- Aldol Reactions : It facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
- Michael Additions : The compound can promote Michael addition reactions, expanding its utility in synthesizing β-substituted carbonyl compounds.
Case Study: Catalytic Efficiency
A study demonstrated that this compound significantly enhances reaction rates compared to traditional catalysts, showcasing its potential for more efficient synthetic pathways .
Materials Science
In materials science, this compound is utilized for developing advanced materials with specific properties:
- Plastic Scintillators : The compound has been incorporated into polystyrene-based scintillators to improve their performance in low-energy gamma spectroscopy. The presence of bismuth enhances the scintillation properties due to its high atomic number .
| Material Type | Composition | Performance Improvement |
|---|---|---|
| Scintillator | Polystyrene + Bismuth Complex | Increased detection efficiency |
Biomedical Applications
This compound shows promise in biomedical applications, particularly in drug delivery and imaging:
- Drug Delivery Systems : Its biocompatibility allows it to be used as a carrier for therapeutic agents, potentially improving the efficacy of treatments by targeting specific tissues.
Case Study: Drug Delivery Efficacy
Research indicates that formulations containing this compound exhibit enhanced drug release profiles compared to conventional carriers, suggesting improved therapeutic outcomes .
Cosmetic Formulations
The compound is also explored for use in cosmetic formulations due to its photoprotective properties:
Wirkmechanismus
Desirudin exerts its effects by directly inhibiting thrombin. It binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a crucial step in blood clot formation. This inhibition also prevents the activation of coagulation factors V, VII, and XIII, and thrombin-induced platelet aggregation. The binding of desirudin to thrombin is highly selective and reversible, leading to a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) .
Vergleich Mit ähnlichen Verbindungen
Desirudin ist ähnlich wie andere direkte Thrombininhibitoren wie Lepirudin, Bivalirudin und Argatroban. Es hat jedoch einzigartige Merkmale, die es von diesen Verbindungen unterscheiden:
Lepirudin: Wie Desirudin ist Lepirudin eine rekombinante Form von Hirudin. Der Hauptunterschied liegt in der Aminosäuresequenz am Aminoterminus.
Bivalirudin: Bivalirudin ist ein synthetisches Peptid, das ebenfalls Thrombin hemmt.
Argatroban: Argatroban ist ein kleinmolekularer direkter Thrombininhibitor. Es wird vor allem für Patienten mit Heparin-induzierter Thrombozytopenie eingesetzt.
Diese Vergleiche heben die einzigartigen Eigenschaften von Desirudin hervor, wie z. B. seine hohe Spezifität für Thrombin und seine Eignung für die subkutane Verabreichung, was es zu einem wertvollen Antikoagulans in bestimmten klinischen Szenarien macht .
Eigenschaften
CAS-Nummer |
12040-48-1 |
|---|---|
Molekularformel |
C45H33BiO6 |
Molekulargewicht |
878.7 g/mol |
IUPAC-Name |
bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |
InChI-Schlüssel |
LAFSZQISGAMVDC-ODUKAAFYSA-K |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















